Product packaging for 1-Methyl-2-azabicyclo[2.2.1]heptane(Cat. No.:CAS No. 1891076-96-2)

1-Methyl-2-azabicyclo[2.2.1]heptane

Cat. No.: B2794025
CAS No.: 1891076-96-2
M. Wt: 111.188
InChI Key: VKOSSFJBYDTLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-2-azabicyclo[2.2.1]heptane is a bridged bicyclic organic compound with the molecular formula C7H13N . It features a nitrogen atom incorporated into a rigid [2.2.1] bicyclic framework, making it a valuable constrained scaffold in medicinal and materials chemistry. This structure is a key pharmacophore in the development of nicotinic acetylcholine receptor (nAChR) ligands . Compounds based on the 7-azabicyclo[2.2.1]heptane skeleton, such as the natural alkaloid epibatidine, are potent analgesics and have been extensively studied to develop new therapeutic agents with high receptor affinity . The rigid, three-dimensional structure of this bicyclic amine also makes it an excellent building block for constructing organic-inorganic hybrid materials . Such hybrid compounds, based on similar azabicyclic amines, have shown significant promise in applications including multiaxial ferroelectrics, dielectric switches, and nonlinear optical materials due to the disordered orientation of the cations within the crystal lattice . As a secondary amine, this compound can undergo further functionalization, for example via N-alkylation or by serving as a precursor in palladium-catalyzed reactions, to build a diverse library of sophisticated bridged aza-bicyclic structures for drug discovery and advanced materials science . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B2794025 1-Methyl-2-azabicyclo[2.2.1]heptane CAS No. 1891076-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7-3-2-6(4-7)5-8-7/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOSSFJBYDTLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891076-96-2
Record name 1-methyl-2-azabicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Characterization of 1 Methyl 2 Azabicyclo 2.2.1 Heptane

The synthesis of the 2-azabicyclo[2.2.1]heptane core can be achieved through various methods, including intramolecular C-H amination and palladium-catalyzed aminoacyloxylation of cyclopentenes. acs.orgrsc.org The introduction of a methyl group at the 1-position typically requires a multi-step synthetic sequence.

While specific, detailed synthetic procedures for 1-methyl-2-azabicyclo[2.2.1]heptane are not extensively documented in readily available literature, general strategies for the synthesis of substituted 2-azabicyclo[2.2.1]heptanes often involve cycloaddition reactions or intramolecular cyclizations. researchgate.netunirioja.es For instance, a Diels-Alder reaction could be a key step in constructing the bicyclic framework. unirioja.es

Characterization of such compounds relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the connectivity and stereochemistry of the molecule. unirioja.esgoogle.com Mass spectrometry (MS) would be used to confirm the molecular weight and fragmentation pattern. ontosight.ai

Chemical and Physical Properties

The properties of 1-methyl-2-azabicyclo[2.2.1]heptane are dictated by its molecular structure. The rigid bicyclic framework and the presence of the nitrogen atom and methyl group define its chemical and physical characteristics.

PropertyValue
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol

Note: The table is populated with calculated values based on the chemical structure, as specific experimental data for this exact compound is not widely published.

The stereochemistry of this compound is complex due to the presence of multiple chiral centers. The rigid bicyclic system limits conformational flexibility, leading to distinct endo and exo isomers depending on the orientation of substituents. The nitrogen atom in the 2-azabicyclo[2.2.1]heptane system is pyramidal, and the barrier to nitrogen inversion is a topic of academic study, influenced by both angle and torsional strain. acs.orgacs.org The methyl group at the C-1 position would further influence the conformational energetics.

Reactivity and Applications in Organic Synthesis

Chemical Reactivity of the Nitrogen Atom

The nitrogen atom in the 2-position behaves as a base and a nucleophile. Its reactivity is, however, modulated by the steric hindrance imposed by the bicyclic structure. acs.org Alkylation and acylation reactions at the nitrogen are possible, leading to the formation of quaternary ammonium (B1175870) salts and amides, respectively. nih.gov The basicity of the nitrogen is a key property, though it can be influenced by the rigid framework. acs.org

Reactivity of the Bicyclic Framework

The bicyclic framework of this compound is generally stable. However, the inherent strain in the [2.2.1] system can make it susceptible to ring-opening reactions under certain conditions, although this is less common than reactions at the nitrogen atom.

Use as a Ligand or Building Block in Academic Research

Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been explored as ligands for receptors and as chiral auxiliaries or catalysts in asymmetric synthesis. nih.govmdpi.com The defined stereochemistry and rigidity of the scaffold are advantageous in these applications. For example, substituted 7-azabicyclo[2.2.1]heptanes have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov While specific applications for this compound are not extensively reported, its structural features suggest potential utility in these areas.

Advanced Applications of 1 Methyl 2 Azabicyclo 2.2.1 Heptane in Organic Synthesis

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The 2-azabicyclo[2.2.1]heptane skeleton is an intrinsically chiral and stable bicyclic system that has been widely recognized as a versatile scaffold for asymmetric synthesis. researchgate.net This framework can be readily prepared through stereoselective aza-Diels-Alder reactions involving chiral imines and cyclopentadiene (B3395910), allowing for access to both enantiomeric forms on a significant scale. researchgate.netscispace.com The resulting cycloadduct, possessing multiple defined stereocenters, serves as a powerful starting material for the synthesis of more intricate molecules. researchgate.net

One notable application is in the synthesis of aminocyclitols. For instance, enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol has been employed as a chiral template to produce both cis- and trans-2-aminocyclohexanols, as well as dihydroconduramine E-1 and ent-conduramine F-1. acs.org Furthermore, derivatives of this scaffold have been instrumental in creating conformationally constrained proline analogs, which are of significant interest in medicinal chemistry and peptide science. unirioja.esarkat-usa.org For example, a stereoselective synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, a rigid proline analogue, has been developed starting from (2S,4R)-4-hydroxyproline. researchgate.net

The utility of this scaffold extends to the synthesis of biologically active compounds. A notable example is the development of neogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, which utilizes a 2-azabicyclo[2.2.1]heptane-based structure. nih.gov The synthesis of this compound involved the stereoselective preparation of S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles. nih.gov

The following table summarizes key transformations where the 2-azabicyclo[2.2.1]heptane scaffold has been used as a chiral building block:

Starting MaterialKey TransformationProduct
Chiral Imines and CyclopentadieneAza-Diels-Alder Reaction2-Azabicyclo[2.2.1]heptane derivatives researchgate.netscispace.com
Enantiopure 7-Azabicyclo[2.2.1]heptan-2-olTemplate-based synthesisAminocyclitols (e.g., dihydroconduramine E-1) acs.org
(2S,4R)-4-HydroxyprolineMulti-step synthesis2-Azabicyclo[2.2.1]heptane-1-carboxylic acid researchgate.net
S- and R-1-phenylethylamineStereoselective synthesisS- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles nih.gov

Role as Chiral Auxiliaries in Asymmetric Organic Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The 2-azabicyclo[2.2.1]heptane framework has been successfully employed for this purpose. Its rigid structure effectively shields one face of the reacting molecule, leading to high levels of stereocontrol in a variety of chemical transformations.

For example, derivatives of 2-azabicyclo[2.2.1]heptane have been used as chiral auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds. The constrained bicyclic system provides a well-defined chiral environment that can influence the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

A notable example involves the use of terpene-derived auxiliaries, which can be related to the bicyclic heptane (B126788) structure, in asymmetric synthesis. acs.org These auxiliaries have proven to be highly efficient in controlling the stereoselectivity of various reactions. While not a direct application of 1-methyl-2-azabicyclo[2.2.1]heptane, this highlights the potential of related bicyclic systems to act as effective chiral directors.

Development of Catalytic Ligands Based on the Azabicyclo[2.2.1]heptane Scaffold

The rigid and chiral nature of the 2-azabicyclo[2.2.1]heptane scaffold makes it an excellent platform for the design and synthesis of novel chiral ligands for asymmetric catalysis. By functionalizing the nitrogen atom or other positions on the bicyclic ring with coordinating groups, a wide array of ligands can be prepared. These ligands can then be complexed with various transition metals to create highly effective and stereoselective catalysts.

Derivatives of 2-azabicyclo[2.2.1]heptane have been modified to create a range of ligand types, including (N,O), (N,N), and (N,P) ligands. scispace.com For instance, new modular catalysts containing pyridine, 2,2'-bipyridine, or 1,10-phenanthroline (B135089) moieties attached to the 2-azabicyclo[2.2.1]heptane backbone have been synthesized. scispace.commdpi.com These ligands, when complexed with zinc(II), have been shown to be effective catalysts in the asymmetric aldol reaction. scispace.commdpi.com

Furthermore, iridium-catalyzed asymmetric hydrogenations have benefited from ligands based on this scaffold. pwr.edu.pl Although early applications yielded moderate results, the development of phosphine-oxazoline ligands incorporating the 2-azabicyclo[2.2.1]heptane framework has led to significant advancements in the asymmetric hydrogenation of imines and alkenes. pwr.edu.pl

The following table provides examples of catalytic applications using ligands derived from the 2-azabicyclo[2.2.1]heptane scaffold:

Ligand TypeMetalReaction
Pyridine/Bipyridine/Phenanthroline-basedZinc(II)Asymmetric Aldol Reaction scispace.commdpi.com
Phosphine-Oxazoline-basedIridiumAsymmetric Hydrogenation pwr.edu.pl
Amino alcohol-basedRuthenium(II)Asymmetric Transfer Hydrogenation pwr.edu.pl

Constrained Peptide Mimicry and Proline Analogues in Academic Research

The unique conformational constraints of the 2-azabicyclo[2.2.1]heptane system make it an ideal scaffold for the design of peptidomimetics, particularly as rigid analogues of the amino acid proline. unirioja.es Proline's cyclic structure plays a crucial role in determining the secondary structure of peptides and proteins. By replacing proline with a more constrained analogue like a derivative of 2-azabicyclo[2.2.1]heptane, researchers can enforce specific conformations and study their effects on biological activity. d-nb.info

These constrained proline analogues have been synthesized and incorporated into peptides to investigate structure-activity relationships. arkat-usa.org For example, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been synthesized as a constrained proline analogue. unirioja.es The rigidity of this scaffold helps to lock the peptide backbone into a specific orientation, which can lead to enhanced binding affinity and selectivity for biological targets. d-nb.info

Research has also explored how the substitution pattern on the bicyclic ring can influence the properties of the resulting peptide. For instance, the presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine has been shown to favor a β-strand-like extended conformation in the adjacent α-amino acid. researchgate.net This ability to control local conformation is a powerful tool in the design of novel peptide-based therapeutics.

Applications in Scaffold Diversity Generation for Chemical Libraries

The 2-azabicyclo[2.2.1]heptane framework serves as a valuable starting point for the generation of diverse chemical libraries for drug discovery and chemical biology. whiterose.ac.uk Its three-dimensional structure and multiple points for functionalization allow for the creation of a wide range of structurally distinct molecules from a common core. dtu.dk

Lead-oriented synthesis (LOS) is a strategy that focuses on creating libraries of compounds with three-dimensional character, which are more likely to interact with the complex binding sites of biological targets. whiterose.ac.uk The 2-azabicyclo[2.2.1]heptane scaffold is well-suited for this approach. By employing various synthetic methodologies, such as C-H arylation followed by cyclization, a diverse set of molecular scaffolds can be generated from this initial template. whiterose.ac.uk

Furthermore, the bicyclic nature of the scaffold allows for the introduction of substituents in well-defined spatial orientations, leading to a high degree of shape diversity within the library. whiterose.ac.uk This is crucial for exploring a wide range of chemical space and increasing the probability of identifying novel bioactive compounds. The development of efficient synthetic routes to functionalized 2-azabicyclo[2.2.1]heptanes is therefore a key area of research in the field of medicinal chemistry. researchgate.net

Based on a thorough review of the available scientific literature, a detailed article focusing solely on the chemical compound “this compound” as per the requested outline cannot be generated.

The existing body of research provides extensive information on the broader class of 2-azabicyclo[2.2.1]heptane derivatives , but specific computational and theoretical studies, including detailed Structure-Activity Relationships (SAR), Quantitative Structure-Activity Relationships (QSAR), and molecular recognition analyses, are not available for the singular compound "this compound."

The scientific community has focused its investigations on the parent scaffold and its derivatives substituted at other positions, which have shown significant biological activities. For example, studies have explored modifications at the 2, 3, 5, and 7-positions of the azabicyclo[2.2.1]heptane ring system. This research has led to the development of potent compounds with applications in various therapeutic areas. However, this extensive data does not pertain to the specific 1-methyl derivative requested.

Therefore, providing an article that is scientifically accurate and strictly adheres to the provided outline for "this compound" is not feasible with the current published data. An attempt to do so would result in an article that is not scientifically sound and does not accurately reflect the state of research on this specific compound.

Current and Future Directions in Academic Research

Retrosynthetic Analysis of the 2-Azabicyclo[2.2.1]heptane Framework

A retrosynthetic analysis of the 2-azabicyclo[2.2.1]heptane core reveals several strategic disconnections. The most common approach involves the formation of the bicyclic system through a key carbon-carbon or carbon-nitrogen bond-forming reaction. One logical disconnection is across the C1-C6 and C4-C5 bonds, suggesting a [4+2] cycloaddition, or Diels-Alder reaction, between a diene and a dienophile. Another key disconnection can be made at the C1-N2 or C4-N2 bond, pointing towards an intramolecular cyclization of a suitably functionalized cyclopentane (B165970) or pyrrolidine (B122466) precursor. Furthermore, rearrangement of a related bicyclic system, such as a 7-azabicyclo[2.2.1]heptane derivative, presents another viable synthetic pathway. rsc.orgrsc.org

Established Synthetic Methodologies for 2-Azabicyclo[2.2.1]heptane Systems

A variety of synthetic methods have been successfully employed to construct the 2-azabicyclo[2.2.1]heptane skeleton. These can be broadly categorized into cycloaddition reactions, intramolecular cyclizations, and rearrangement reactions.

Diels-Alder Cycloadditions in Azabicyclic Construction

The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing heterocyclic systems, including the 2-azabicyclo[2.2.1]heptane framework. researchgate.net This [4+2] cycloaddition typically involves the reaction of an imine dienophile with a diene, such as cyclopentadiene (B3395910). The stereoselectivity of this reaction is a crucial aspect, often controlled by the use of chiral auxiliaries or catalysts. pwr.edu.pl

One established method utilizes the reaction of cyclopentadiene with an activated imine, generated in situ from an amine and an aldehyde. For instance, the reaction of cyclopentadiene with the iminium salt formed from formaldehyde (B43269) and benzylamine (B48309) hydrochloride yields 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene. researchgate.net Similarly, sulfonyl cyanides can react with cyclopentadiene to form a 3-sulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene intermediate, which can then be hydrolyzed to a 2-azabicyclo[2.2.1]hept-5-en-3-one derivative.

The use of chiral imines in aza-Diels-Alder reactions allows for the stereoselective synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives. researchgate.net This approach has been instrumental in accessing specific stereoisomers for biological evaluation.

Interactive Data Table: Examples of Aza-Diels-Alder Reactions in 2-Azabicyclo[2.2.1]heptane Synthesis
DieneDienophileProductReference
CyclopentadieneBenzylimine (from benzylamine and formaldehyde)2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene researchgate.net
CyclopentadieneN-Sulfonylimine (from sulfonyl cyanide)3-Sulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene
CyclopentadieneChiral IminesEnantiomerically enriched 2-azabicyclo[2.2.1]heptane derivatives researchgate.net

Intramolecular Cyclization Reactions for Bridged Azacycles

Intramolecular cyclization strategies provide a powerful alternative for the synthesis of the 2-azabicyclo[2.2.1]heptane ring system. These methods often involve the formation of a key C-N or C-C bond within a pre-assembled acyclic or monocyclic precursor.

One notable example is the intramolecular cyclization of precursors derived from cyclohex-3-enecarboxylic acid. A synthetic sequence involving a Curtius rearrangement, stereoselective bromination, and subsequent NaH-mediated intramolecular cyclization has been reported to yield 7-substituted exo-2-bromo-7-azabicyclo[2.2.1]heptane derivatives. researchgate.net Another approach involves an intramolecular Michael addition.

The synthesis of conformationally constrained 4-hydroxyprolines with a 7-azabicyclo[2.2.1]heptane skeleton has been achieved through an intramolecular cyclization of an iodo-1,3-oxazine intermediate, which itself is derived from an asymmetric Diels-Alder reaction. unirioja.es Furthermore, an unexpected intramolecular cyclization has been observed during the reaction of furfurylamine (B118560) with maleimides, leading to the formation of a 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton. grafiati.comscispace.com

A samarium(II) iodide-mediated cascade reaction has been developed to construct the 2-azabicyclo[2.2.1]heptene framework from a 7-azabicyclo[2.2.1]heptadiene precursor, highlighting the utility of radical cyclizations in accessing this bicyclic system. rsc.orgrsc.org

Rearrangement Reactions in the Elaboration of Azabicyclo[2.2.1]heptane Derivatives

Rearrangement reactions offer a unique and often efficient pathway to the 2-azabicyclo[2.2.1]heptane core, sometimes from more readily available bicyclic systems. For instance, the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives can lead to the formation of the 2-azabicyclo[3.2.1]octane system under Mitsunobu conditions or with a sulfonyl chloride and base. rsc.org This occurs through the formation of an aziridinium (B1262131) intermediate followed by regioselective ring-opening. rsc.org

The N-chloro derivative of a 1-methyl-2-azabicyclo[2.1.1]heptyl system has been shown to undergo a silver-ion catalyzed solvolysis to afford a pyrroline (B1223166) derivative, and also a rearrangement in the presence of alumina (B75360) to give a novel 2-methyl-2-chloro-1-azabicyclo[2.1.1]hexane ring system. le.ac.uk Furthermore, the bromination of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene leads to a reactive tricyclic salt that undergoes skeletal rearrangement with a hydride source to furnish anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. le.ac.uk

Meisenheimer rearrangement of N-oxides derived from 2-azabicyclo[2.2.1]hept-5-enes is another documented rearrangement pathway. For example, N-benzyl-2-azabicyclo[2.2.1]hept-5-ene N-oxide rapidly rearranges to N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene. researchgate.net

Advanced and Stereoselective Synthesis of this compound Scaffolds

The synthesis of the specific target molecule, this compound, and its derivatives often requires more advanced and stereoselective approaches to control the configuration at the C1 bridgehead position.

Asymmetric Synthesis Methodologies

The asymmetric synthesis of this compound derivatives is crucial for accessing enantiomerically pure compounds for pharmacological studies. One key strategy involves the use of chiral auxiliaries in Diels-Alder reactions.

For instance, the asymmetric synthesis of (+)- and (-)-7-(3-pyridyl)-1-azabicyclo[2.2.1]heptane, a conformationally restricted analog of nicotine, has been achieved using imines derived from (+)- and (-)-2-hydroxy-3-pinanone as chiral auxiliaries. researchgate.net Similarly, the asymmetric synthesis of conformationally constrained 4-hydroxyprolines containing the 7-azabicyclo[2.2.1]heptane ring system has been accomplished starting from (-)-8-phenylmenthyl 2-acetamidoacrylate. unirioja.es

The stereoselective synthesis of S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles has been achieved starting from S- and R-1-phenylethylamine, respectively. nih.gov This approach avoids the need for diastereomeric separation at a later stage. The synthesis of (1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate has also been reported, highlighting the accessibility of chiral building blocks for this system. bldpharm.com

Interactive Data Table: Chiral Starting Materials in Asymmetric Synthesis
Chiral Starting MaterialTarget MoleculeSynthetic ApproachReference
(+)- and (-)-2-Hydroxy-3-pinanone(+)- and (-)-7-(3-Pyridyl)-1-azabicyclo[2.2.1]heptaneAsymmetric imine cycloaddition researchgate.net
(-)-8-Phenylmenthyl 2-acetamidoacrylateConformationally constrained 4-hydroxyprolinesAsymmetric Diels-Alder followed by cyclization unirioja.es
(S)- and (R)-1-Phenylethylamine(S)- and (R)-exo-2-Azabicyclo[2.2.1]heptane-carbonitrilesStereoselective synthesis nih.gov
Chiral Auxiliary-Mediated Approaches for Enantioselective Formation

Chiral auxiliaries are commonly employed to control the stereochemical outcome of reactions that form the 2-azabicyclo[2.2.1]heptane core. doi.org One prominent strategy is the aza-Diels-Alder reaction between cyclopentadiene and an imine attached to a chiral auxiliary. scribd.comresearchgate.net

For instance, (−)-8-phenylmenthol has been used as a chiral auxiliary in aza-Diels–Alder reactions to produce 3-functionalized 2-azabicyclo[2.2.1]hept-5-ene derivatives with high enantiomeric excess (>90% ee). researchgate.net The combination of a specific chiral auxiliary, such as (−)-8-phenylmenthol or (+)-8-phenylneomenthol, with a suitable chiral imine can lead to complete diastereoselectivity. researchgate.net The auxiliary can later be removed without destroying the product or causing epimerization, allowing for its recovery and reuse. researchgate.net

Another approach involves the use of chiral amines to resolve racemic mixtures. For example, the four stereoisomers of a potent muscarinic agonist containing a 1-azabicyclo[2.2.1]heptane core were synthesized from enantiomerically pure exo-azanorbornane esters. nih.gov These esters were obtained by separating the diastereomeric carboxamides formed from the corresponding racemic ester and a chiral amine auxiliary, (R)-α-methylbenzylamine. nih.gov The absolute configuration of the chiral centers was confirmed by X-ray analysis of one of the diastereomers. nih.gov

Table 1: Examples of Chiral Auxiliaries in the Synthesis of Azabicyclo[2.2.1]heptane Derivatives

Chiral AuxiliaryReaction TypeApplicationReference
(−)-8-PhenylmentholAza-Diels-AlderSynthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes researchgate.net
(+)-8-PhenylneomentholAza-Diels-AlderSynthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives researchgate.net
(R)-α-MethylbenzylamineDiastereomeric ResolutionSeparation of enantiomers of exo-azanorbornane-3-carboxylate nih.gov
4-AlkyloxazolidinoneDiastereomeric ResolutionSeparation of enantiomers of 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid doi.org
Catalytic Asymmetric Syntheses (e.g., Metal-Catalyzed, Organocatalytic)

Catalytic asymmetric synthesis offers an efficient alternative to the use of stoichiometric chiral auxiliaries. Both metal-based catalysts and organocatalysts have been successfully applied to the synthesis of enantiomerically enriched 2-azabicyclo[2.2.1]heptanes.

Palladium catalysts featuring chiral ligands like BINAP are effective in controlling stereochemistry during cyclization reactions. rsc.org For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides a route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgresearchgate.net

Organocatalysis has also emerged as a powerful tool. A chiral phosphoric acid has been shown to catalyze the ring-opening of meso-epoxides, leading to a variety of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net The resulting products contain hydroxyl and amide groups that can be further modified. researchgate.net An asymmetric approach using organocatalysis has also been reported for the synthesis of (1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid. smolecule.com

Cascade and Multi-component Reactions towards 2-Azabicyclo[2.2.1]heptanes

Cascade and multi-component reactions provide efficient pathways to construct the 2-azabicyclo[2.2.1]heptane skeleton by forming multiple bonds in a single operation. These strategies are valued for their atom economy and operational simplicity.

A notable example is the samarium(II) iodide (SmI₂)-mediated cascade reaction that constructs the 2-azabicyclo[2.2.1]heptane core found in the alkaloid longeracemine. rsc.org This reaction proceeds through a spirocyclization and rearrangement sequence, affording the bicyclic system with high regio- and stereoselectivity. rsc.org

Another cascade approach involves an epimerization-lactamization sequence starting from functionalized (2S,4R)-4-aminoproline methyl esters. rsc.orgresearchgate.net Under basic conditions, these substrates undergo epimerization at the C2 position, followed by intramolecular aminolysis to form the bridged lactam intermediate of the 2,5-diazabicyclo[2.2.1]heptane system. rsc.orgresearchgate.net

Multi-component reactions have also been utilized. For instance, new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates have been synthesized via a one-pot, multi-component reaction involving N-Boc-2,5-diazabicyclo[2.2.1]heptane, carbon disulfide, and an electrophile, catalyzed by magnesium oxide. nih.gov Similarly, an intramolecular Ugi reaction with 7-azabicyclo[2.2.1]heptane derivatives has been developed to produce polyfunctionalized azabicyclic peptidomimetics. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes for Azabicyclic Amines

The application of green chemistry principles to the synthesis of azabicyclic amines aims to reduce the environmental impact of chemical processes. rsc.org This involves the use of renewable resources, greener solvents, and catalytic methods to improve efficiency and minimize waste. rsc.orgacs.orgorganic-chemistry.org

One strategy is the use of biocatalysis. Optically active amines can be synthesized using enzymes like transaminases, which provide a stereoselective route to chiral amines. uniovi.es A one-pot, two-step bienzymatic process has been developed for the asymmetric amination of secondary alcohols, using a laccase/TEMPO system for oxidation followed by a transaminase for amination. uniovi.es This method has been used to convert various racemic secondary alcohols into enantioenriched amines with high selectivity. uniovi.es

The use of greener solvents, such as water or ethanol, is another key aspect of sustainable synthesis. organic-chemistry.orgmdpi.com While many organic reactions have poor solubility in water, its non-toxic and non-flammable nature makes it an attractive solvent when feasible. mdpi.com Molybdenum-catalyzed allylic amination of tertiary allylic carbonates has been successfully carried out in ethanol, a green solvent, to produce α,α-disubstituted allylic amines with high regioselectivity. organic-chemistry.org The catalyst in this system can also be recycled. organic-chemistry.org

Solvent-free, or neat, mechanochemical methods also align with green chemistry principles by minimizing waste. mdpi.com

Table 2: Green Chemistry Approaches in Amine Synthesis

Green Chemistry PrincipleApproachExampleReference
Use of CatalysisBiocatalysis (Transaminases)Asymmetric amination of secondary alcohols uniovi.es
Use of Greener SolventsEthanolMolybdenum-catalyzed allylic amination organic-chemistry.org
Waste MinimizationSolvent-free mechanochemistrySynthesis of N-substituted amines mdpi.com

Functionalization and Derivatization of the 2-Azabicyclo[2.2.1]heptane Core

Once the 2-azabicyclo[2.2.1]heptane scaffold is constructed, it can be further modified to introduce a variety of functional groups, leading to a diverse library of compounds for biological screening or as ligands in catalysis.

Regioselective Functional Group Interconversions on the Azabicyclic System

Regioselective functionalization allows for the specific modification of one position on the bicyclic ring system in the presence of other potentially reactive sites. A SmI₂-mediated spirocyclization and rearrangement cascade has been used to create a functionalized 2-azabicyclo[2.2.1]heptene framework, which is then poised for further elaboration. rsc.org This reaction demonstrates excellent site selectivity and stereoselectivity. rsc.org

Derivatives of 2-azabicyclo[3.2.1]octadiene have undergone selective functionalization of their double bonds. rsc.org For example, selective reduction of the C6–C7 double bond can be achieved, followed by Suzuki coupling to introduce aryl or alkenyl groups at the 4-position, and subsequent hydrogenation of the C3–C4 olefin to yield the saturated azabicycle. rsc.org

Stereocontrolled Modifications and Introduction of Substituents

Stereocontrolled modifications are essential for creating specific enantiomers and diastereomers of functionalized 2-azabicyclo[2.2.1]heptanes. A strategy for transforming nitrohexofuranoses into cyclopentylamines proceeds through the controlled opening of a 2-oxabicyclo[2.2.1]heptane derivative, allowing for the synthesis of carbocyclic β-amino acids. nih.gov

The synthesis of 2-azabicyclo[3.2.1]octane systems can be achieved through a rearrangement of 2-azabicyclo[2.2.1]heptane derivatives. rsc.org This reaction, which can be promoted by Mitsunobu conditions or a sulfonyl chloride/base system, proceeds through an aziridinium intermediate that is regioselectively opened by a nucleophile, resulting in a rearranged product with inversion of configuration. rsc.org

Q & A

Q. Q1. What are the key synthetic strategies for constructing the azabicyclo[2.2.1]heptane core in 1-methyl derivatives?

The bicyclic core is typically synthesized via cyclization reactions. For example, Portoghese’s method involves cyclization of morpholine precursors using reagents like BH₃/THF or LiBH₄ under controlled conditions . Multi-step routes may include ketone functionalization (e.g., Friedel-Crafts acylation) and nucleophilic substitutions to introduce methyl groups at the bridgehead position . Optimization of reaction conditions (temperature, solvent polarity) is critical to avoid side products.

Q. Q2. How can the stereochemistry of 1-methyl-2-azabicyclo[2.2.1]heptane derivatives be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, the (1R,3S,4S) configuration of a related bicyclic carboxylic acid derivative was confirmed via crystallographic data . Complementary methods include NOESY NMR to detect spatial proximity of protons and chiral chromatography to resolve enantiomers .

Q. Q3. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton/carbon environments, with deshielded signals near the nitrogen atom indicating electronic effects .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₇H₁₂ClNO₂ for a hydrochloride salt, exact mass 177.066 Da) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in ketone derivatives) .

Advanced Research Questions

Q. Q4. How do computational tools like SwissADME predict the drug-likeness of this compound derivatives?

SwissADME evaluates parameters such as lipophilicity (LogP), hydrogen bonding, and topological polar surface area. For instance, derivatives with a methyl group at the bridgehead position may exhibit improved membrane permeability due to reduced polarity, while rigid bicyclic structures enhance metabolic stability . Computational docking studies can further predict binding affinities to biological targets (e.g., enzymes or receptors) .

Q. Q5. How can researchers resolve contradictions in reported reactivity of azabicyclic compounds under varying conditions?

Case Study:

  • Nucleophilicity of the Nitrogen Atom : In acidic conditions, the nitrogen may act as an electrophile due to protonation, whereas in basic media, it becomes a nucleophile. Conflicting literature reports on reactivity (e.g., cycloadditions vs. substitutions) can be reconciled by controlling pH and solvent polarity .
  • Steric Effects : Substituents like the 2-methylphenyl group in related compounds hinder access to reactive sites, altering reaction pathways. Kinetic studies under standardized conditions (e.g., THF at 0°C vs. reflux) clarify these effects .

Q. Q6. What methodologies are used to study the biological activity of this compound derivatives?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., proteases) using fluorescence-based assays. For example, a bicyclic carboxylic acid derivative showed IC₅₀ values in the µM range against cancer-associated targets .
  • In Vivo Studies : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models requires HPLC-MS quantification of plasma concentrations .
  • SAR Analysis : Modifying substituents (e.g., replacing methyl with methoxymethyl) and correlating changes with activity data reveal critical pharmacophores .

Q. Q7. How does the introduction of sulfur or oxygen atoms into the bicyclic framework alter physicochemical properties?

Comparative Data:

DerivativeLogP (Predicted)Solubility (mg/mL)Melting Point (°C)
1-Methyl-2-azabicyclo[...]1.25.8 (Water)145–148
2-Thia-5-azabicyclo[...]1.83.2 (Water)162–165
The sulfur analog exhibits higher lipophilicity and lower aqueous solubility, impacting formulation strategies .

Experimental Design and Optimization

Q. Q8. What strategies minimize side reactions during the synthesis of this compound?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the nitrogen during functionalization steps, preventing undesired nucleophilic attacks .
  • Catalytic Hydrogenation : Optimize Pd/C loading (e.g., 10% w/w) and H₂ pressure (1–3 atm) to reduce over-reduction or decomposition .
  • Temperature Control : Low temperatures (0–5°C) suppress exothermic side reactions during cyclization .

Q. Q9. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Detailed Reaction Logs : Document exact equivalents, solvent batches, and stirring rates. For example, a 2% variation in NaBH₄ equivalents caused 15% yield differences in a related synthesis .
  • Round-Robin Testing : Collaborate with external labs to replicate key steps (e.g., cyclization or crystallization) and statistically analyze yield variances .

Data Interpretation and Theory

Q. Q10. How do conceptual frameworks guide the design of novel this compound analogs?

The "rigid analog" theory posits that constrained bicyclic structures mimic bioactive conformations of flexible ligands. For example, replacing a linear amine with a bicyclic core in drug candidates can enhance target selectivity by reducing entropic penalties upon binding . This principle has been applied to design protease inhibitors and neurotransmitter analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.